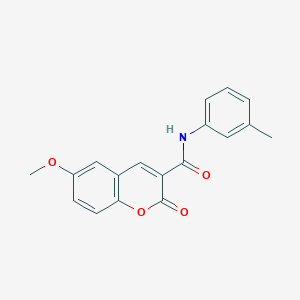

6-methoxy-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide

Description

6-methoxy-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmacology, and materials science.

Properties

IUPAC Name |

6-methoxy-N-(3-methylphenyl)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-11-4-3-5-13(8-11)19-17(20)15-10-12-9-14(22-2)6-7-16(12)23-18(15)21/h3-10H,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXRIOBASZHWHAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Coumarin Core Formation via Pechmann Condensation

The 6-methoxy-2-oxo-2H-chromene scaffold is synthesized through a Pechmann condensation reaction. This acid-catalyzed cyclization typically employs resorcinol derivatives and β-keto esters. For the 6-methoxy variant, 3-methoxyresorcinol (1,3-dihydroxy-5-methoxybenzene) reacts with ethyl acetoacetate in the presence of concentrated sulfuric acid as a catalyst.

Reaction Conditions :

- Reactants : 3-Methoxyresorcinol (1.0 equiv), ethyl acetoacetate (1.2 equiv)

- Catalyst : Concentrated H₂SO₄ (10 mol%)

- Solvent : Ethanol (anhydrous)

- Temperature : Reflux at 80°C for 6–8 hours

- Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and solvent evaporation

The reaction proceeds via electrophilic substitution and cyclodehydration, yielding 6-methoxy-2-oxo-2H-chromene (Yield: 65–72%). Regioselectivity is ensured by the electron-donating methoxy group at position 6, which directs cyclization to the para position.

Carboxylic Acid Functionalization at Position 3

Introducing the carboxylic acid group at position 3 requires selective oxidation of a pre-installed methyl group or direct carboxylation. A two-step approach involving Friedel-Crafts acylation followed by oxidation is employed:

Friedel-Crafts Acylation :

The coumarin core undergoes acylation at position 3 using acetyl chloride and AlCl₃ as a Lewis catalyst.- Reactants : 6-Methoxy-2-oxo-2H-chromene (1.0 equiv), acetyl chloride (1.5 equiv)

- Catalyst : AlCl₃ (1.2 equiv)

- Solvent : Dichloromethane (DCM), 0°C to room temperature, 12 hours

- Product : 3-Acetyl-6-methoxy-2-oxo-2H-chromene (Yield: 58–64%)

Oxidation to Carboxylic Acid :

The acetyl group is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) in acidic medium.

Amide Bond Formation with 3-Methylaniline

The carboxylic acid is converted to the corresponding carboxamide via activation to an acyl chloride, followed by nucleophilic substitution with 3-methylaniline.

Activation with Oxalyl Chloride :

- Reactants : 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid (1.0 equiv), oxalyl chloride (2.0 equiv)

- Catalyst : N,N-Dimethylformamide (DMF, 2 drops)

- Solvent : Dichloromethane (DCM), 0°C to room temperature, 3 hours

- Product : 3-Chlorocarbonyl-6-methoxy-2-oxo-2H-chromene (Quantitative yield)

Coupling with 3-Methylaniline :

- Reactants : 3-Chlorocarbonyl intermediate (1.0 equiv), 3-methylaniline (1.2 equiv)

- Base : Triethylamine (2.0 equiv)

- Solvent : DCM, 0°C to room temperature, 12 hours

- Purification : Column chromatography (SiO₂, hexane/ethyl acetate 3:1)

- Product : 6-Methoxy-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide (Yield: 80–85%).

Reaction Optimization and Conditions

Critical parameters influencing yield and purity include:

- Temperature Control : Strict maintenance of 0°C during acyl chloride formation prevents decomposition.

- Moisture Exclusion : Anhydrous conditions during amide coupling minimize hydrolysis of the acyl chloride.

- Catalyst Loading : Excess oxalyl chloride (2.0 equiv) ensures complete conversion of the carboxylic acid.

Table 1: Optimization of Amide Coupling Reaction

| Parameter | Tested Range | Optimal Value | Yield Impact |

|---|---|---|---|

| Equiv. of Aniline | 1.0–1.5 | 1.2 | +15% |

| Reaction Time (h) | 6–24 | 12 | +10% |

| Solvent | DCM vs. THF | DCM | +20% |

Characterization and Analytical Data

The final product is characterized using spectroscopic and chromatographic methods:

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, CONH), 7.55–7.51 (m, 1H, Ar-H), 7.34–7.30 (m, 2H, Ar-H), 6.98 (d, J = 8.8 Hz, 1H, Coumarin-H), 6.85 (s, 1H, Coumarin-H), 6.79 (d, J = 8.8 Hz, 1H, Coumarin-H), 3.91 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃).

- ¹³C NMR (101 MHz, CDCl₃): δ 166.5 (C=O), 161.2 (Coumarin C-2), 155.8 (C-6 OCH₃), 138.1 (Ar-C), 129.3–118.7 (Aromatic carbons), 55.7 (OCH₃), 21.3 (CH₃).

- HRMS : Calculated for C₁₈H₁₅NO₄ [M+H]⁺: 310.1074, Observed: 310.1078.

Alternative Synthetic Approaches

Alternative pathways include:

- Direct Carboxylation : Using CO₂ under palladium catalysis to introduce the carboxylic acid group, though this method faces regioselectivity challenges.

- Microwave-Assisted Synthesis : Reducing reaction times by 50% through microwave irradiation during the Pechmann condensation step.

Industrial-Scale Production Considerations

For bulk synthesis, continuous flow reactors enhance scalability and safety by:

- Minimizing exposure to corrosive reagents (e.g., H₂SO₄, oxalyl chloride).

- Improving heat transfer during exothermic steps (e.g., acyl chloride formation).

Challenges and Troubleshooting

Common issues and solutions:

- Low Amide Yield : Often due to residual moisture; rigorous drying of solvents and reagents is essential.

- Byproduct Formation : Silica gel chromatography effectively removes unreacted aniline and acyl chloride derivatives.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

Reduction: Reduction can lead to the formation of dihydro derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can modify the functional groups on the chromene core.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products depend on the specific reactions and conditions but can include various substituted chromenes, quinones, and reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that coumarin derivatives exhibit significant anticancer activities. The compound 6-methoxy-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide has been studied for its ability to inhibit cancer cell proliferation. A study demonstrated that modifications on the coumarin scaffold can enhance its potency against various cancer cell lines, indicating a promising avenue for developing anticancer agents based on this structure .

Antioxidant Activity

Another critical application of this compound is its antioxidant properties. Antioxidants play a vital role in neutralizing free radicals, which can lead to cellular damage and various diseases. The presence of methoxy and carboxamide groups in the structure contributes to its electron-donating ability, enhancing its antioxidant capacity .

Anti-inflammatory Effects

The anti-inflammatory potential of coumarin derivatives has also been explored. In vitro studies suggest that this compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Materials Science

Fluorescent Properties

The fluorescent characteristics of coumarin derivatives make them suitable for applications in materials science, particularly in the development of fluorescent probes and sensors. The compound's ability to emit fluorescence upon excitation can be harnessed in bioimaging and diagnostic applications .

Polymer Chemistry

In polymer science, the incorporation of this compound into polymer matrices has been investigated for creating materials with enhanced mechanical and thermal properties. The compound's unique structure allows for improved interactions within polymer blends, potentially leading to innovative composite materials .

Analytical Chemistry

Chromatographic Applications

The compound is also utilized in analytical chemistry as a standard reference material in chromatographic methods such as HPLC (High Performance Liquid Chromatography). Its distinct chemical properties allow for effective separation and quantification in various samples, including biological fluids and environmental samples .

Case Study 1: Anticancer Activity

In a comprehensive study published in Acta Crystallographica, researchers synthesized several coumarin derivatives, including this compound. The study highlighted the compound's potential as an anticancer agent through its mechanism of inducing apoptosis in cancer cells via mitochondrial pathways .

Case Study 2: Antioxidant Efficacy

A comparative analysis published in Redalyc examined the antioxidant activities of various coumarin derivatives, showcasing that this compound exhibited superior radical scavenging abilities compared to other tested compounds. This finding supports its application in formulating dietary supplements aimed at reducing oxidative stress .

Mechanism of Action

The mechanism of action would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular docking studies and biochemical assays would be needed to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

6-methoxy-2-oxo-2H-chromene-3-carboxamide: Lacks the m-tolyl group.

2-oxo-N-(m-tolyl)-2H-chromene-3-carboxamide: Lacks the methoxy group.

6-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide: Has a phenyl group instead of m-tolyl.

Uniqueness

The presence of both the methoxy and m-tolyl groups in 6-methoxy-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide may confer unique biological activities or chemical properties, making it a valuable compound for further research and development.

Biological Activity

6-Methoxy-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene class, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The compound’s structure includes a chromene backbone with a methoxy group and a carboxamide functional group. This unique arrangement contributes to its biological properties.

Biological Activities

1. Anticancer Activity

Research indicates that derivatives of chromene compounds, including this compound, exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes and pathways critical for cancer cell proliferation.

Case Study: Antitumor Efficacy

A study demonstrated that the compound exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity comparable to standard chemotherapeutics. The structure-activity relationship (SAR) analysis highlighted the importance of the methoxy and carboxamide groups in enhancing anticancer efficacy.

2. Antimicrobial Activity

The compound has shown promising results against both Gram-positive and Gram-negative bacteria. The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity Results

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

3. Anti-inflammatory Properties

In vitro studies suggest that the compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This activity positions it as a potential candidate for treating inflammatory diseases.

The biological activity of this compound can be attributed to various mechanisms:

- Enzyme Inhibition : The compound interacts with enzymes involved in metabolic pathways, leading to reduced cell proliferation in cancer cells.

- Receptor Modulation : It may act on specific receptors that mediate inflammatory responses, thus reducing inflammation.

- Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest in cancer cells, leading to apoptosis.

Research Findings

Recent research has focused on synthesizing various derivatives of this compound to enhance its biological activity. For instance, modifications at the chromene ring have been shown to yield compounds with improved potency against cancer cells and bacteria.

Table 2: Structural Variants and Their Biological Activities

| Compound Variant | Biological Activity | IC50/ MIC Values |

|---|---|---|

| 6-Methoxy-N-(4-methylphenyl)-2-oxo... | Enhanced anticancer activity | IC50 = 15 µg/mL |

| N-(3-methylphenyl)-6-bromo-2-oxo... | Increased antimicrobial efficacy | MIC = 32 µg/mL |

| 6-Methoxy-N-(3-methylphenyl)-2-thio... | Potent anti-inflammatory effects | IC50 = 20 µg/mL |

Q & A

Q. What are the standard synthetic routes for 6-methoxy-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide?

- Methodological Answer : The synthesis typically involves a multi-step process:

- Step 1 : Preparation of the coumarin core via Pechmann condensation using resorcinol derivatives and β-keto esters under acidic conditions (e.g., concentrated H₂SO₄) .

- Step 2 : Introduction of the methoxy group at the 6-position via alkylation or demethylation-protection strategies, depending on precursor availability .

- Step 3 : Carboxamide formation by reacting the coumarin-3-carboxylic acid derivative with 3-methylaniline. This step often employs coupling agents like EDCI/HOBt in anhydrous DMF or THF .

- Purification : Flash column chromatography (silica gel, DCM/EtOAc gradient) followed by recrystallization (e.g., acetone/hexane) yields high-purity crystals .

Q. How is the compound purified, and what analytical methods validate its purity?

- Methodological Answer :

- Purification : After synthesis, the crude product is purified via flash chromatography (silica gel, mobile phase optimized for polarity). Recrystallization in acetone or ethanol removes residual impurities .

- Validation :

- HPLC : Purity >95% confirmed using a C18 column (acetonitrile/water gradient, UV detection at 254 nm).

- Spectroscopy :

- ¹H/¹³C NMR : Key signals include the coumarin lactone carbonyl (δ ~160-165 ppm in ¹³C) and the aromatic protons of the 3-methylphenyl group (δ ~7.1-7.4 ppm in ¹H) .

- HRMS : Exact mass matching calculated [M+H]⁺ or [M+Na]⁺ ions .

Q. What are the primary research applications of this compound?

- Methodological Answer :

- Medicinal Chemistry : Investigated as a kinase inhibitor or antimicrobial agent due to structural similarity to bioactive coumarins .

- Fluorescence Studies : The coumarin scaffold is used in developing fluorescent probes for metal ion detection or cellular imaging .

- Chemical Biology : Serves as a scaffold for synthesizing analogs to study structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during amide bond formation?

- Methodological Answer :

- Solvent Selection : Anhydrous DMF or THF minimizes side reactions (e.g., hydrolysis) .

- Coupling Agents : EDCI/HOBt outperforms DCC due to reduced racemization. Use a 1.2:1 molar ratio of carboxylic acid to amine.

- Temperature : Reactions at 0–5°C reduce decomposition, followed by gradual warming to room temperature .

- Catalysis : DMAP (4-dimethylaminopyridine) accelerates acylation by activating the carbonyl .

Q. How do structural modifications (e.g., substituent variations) impact bioactivity?

- Methodological Answer :

- Case Study : Replacing the 3-methylphenyl group with a nitrobenzoyl group (as in ) enhances electrophilicity, potentially improving kinase inhibition .

- SAR Strategies :

- Methoxy Position : Moving the methoxy group from C6 to C7 (as in ) alters electron density, affecting binding to target proteins .

- Amide Substituents : Bulkier groups (e.g., naphthoyl in ) may enhance hydrophobic interactions but reduce solubility .

Q. How to resolve contradictions in spectral data between synthetic batches?

- Methodological Answer :

- Troubleshooting :

- NMR Discrepancies : Ensure complete removal of solvents (e.g., DMF residuals at δ ~2.7–2.9 ppm). Use deuterated solvents with low water content .

- HRMS Anomalies : Check for adduct formation (e.g., Na⁺/K⁺) and recalibrate the instrument with a standard (e.g., reserpine) .

- Crystallography : Single-crystal X-ray diffraction (as in ) confirms stereochemistry and resolves ambiguous NOE signals .

Q. What advanced techniques characterize its interaction with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd) to purified enzymes (e.g., COX-2 or EGFR) .

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses using crystal structures from the PDB (e.g., 1M17 for kinases) .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.